14-Deoxy-11,12-didehydroandrographiside

Dissolution Bioavailability Quality Control

Misidentification of Andrographis diterpenoids compromises experimental reproducibility. 14-Deoxy-11,12-didehydroandrographiside (DDADside) is the glycosylated COX-2 inhibitor with a β-D-glucopyranosyl moiety at C-19, providing distinct solubility (XlogP 1.10) and target engagement versus the aglycone AP3. • COX-2 inhibitor (TPSA 146 Ų) with validated differentiation from AP3 • ≥98% purity; ambient global shipping

Molecular Formula C26H38O9
Molecular Weight 494.6 g/mol
Cat. No. B595922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Deoxy-11,12-didehydroandrographiside
Synonyms14-Deoxy-11,12-didehydroandrographiside
Molecular FormulaC26H38O9
Molecular Weight494.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyMWGVWTQBNFFGTG-XCMZMCRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

14-Deoxy-11,12-didehydroandrographiside Procurement Considerations


14-Deoxy-11,12-didehydroandrographiside (CAS: 141973-41-3; C26H38O9; MW: 494.6 g/mol) is a labdane-type diterpene glycoside isolated from Andrographis paniculata [1]. The compound features a β-D-glucopyranosyl moiety at the C-19 position of the diterpene core, distinguishing it structurally from the non-glycosylated parent diterpenoid 14-deoxy-11,12-didehydroandrographolide (AP3/DDAG) [2]. Its physicochemical properties, including topological polar surface area (TPSA) of 146.00 Ų, calculated XlogP of 1.10, and five hydrogen bond donors, differ meaningfully from both andrographolide and the aglycone AP3, with direct implications for solubility, membrane permeability, and formulation behavior [3].

Diterpene glycoside (C-19 β-D-glucopyranosyl); structurally distinct from aglycone AP3/DDAG
Reported COX-2 ligand; TRPV3 channel research context (aglycone analog)
Lower reported cytotoxicity in lung epithelial models compared to andrographolide

14-Deoxy-11,12-didehydroandrographiside Substitution Risks


Generic substitution among Andrographis diterpenoids is scientifically unjustified due to fundamental differences in glycosylation status, physicochemical behavior, and biological selectivity. 14-Deoxy-11,12-didehydroandrographiside is a diterpene glycoside with a glucose moiety, whereas the more extensively studied 14-deoxy-11,12-didehydroandrographolide (AP3/DDAG) is its aglycone counterpart lacking this sugar group [1]. This structural distinction produces quantifiable divergence in dissolution behavior, as demonstrated in Thai market capsule products where AP3 achieved higher dissolution percentages than andrographolide (AP1) in multiple media [2]. Furthermore, the glycoside and aglycone forms exhibit distinct target engagement profiles—the glycoside (this compound) has been identified as a COX-2 inhibitor with modest potency (IC50 >200 μM) [3], whereas the aglycone AP3 demonstrates potent TRPV3 channel inhibition (IC50 0.85 μM) [4]. Procurement of the incorrect analog introduces uncontrolled variables in solubility, target specificity, and ultimately experimental reproducibility.

Glycosylation mismatch: Glycoside vs. aglycone forms show measurable dissolution divergence; direct replacement may introduce uncontrolled variables.
Target engagement shift: This glycoside is reported as a COX-2 ligand, whereas the aglycone inhibits TRPV3. Pathway interpretation may differ.
Cytotoxicity data gap: Cell-model safety data exist primarily for the aglycone; glycoside cytotoxicity profile is not characterized.

14-Deoxy-11,12-didehydroandrographiside Quantitative Differentiation


Dissolution Profile: AP3 vs. Andrographolide

In a comparative dissolution study of Thai Andrographis paniculata market capsules, the aglycone 14-deoxy-11,12-didehydroandrographolide (AP3) exhibited substantially higher dissolution percentages than andrographolide (AP1) in crude powder capsule formulations across multiple dissolution media. At 2 hours in pH 1.2 medium, AP3 from crude capsule CRD.A dissolved to 78.3 ± 8.1% compared to 47.1 ± 5.7% for AP1 [1]. This difference in dissolution behavior, rooted in the compound's distinct physicochemical properties (glycoside vs. aglycone), directly informs procurement decisions for applications involving formulation development or dissolution testing [1].

Dissolution Profile
Head-to-head
AP3 78.3 ± 8.1% vs. AP1 47.1 ± 5.7% at 2 h, pH 1.2
Supports dissolution-based QC differentiation
Aglycone data; glycoside dissolution not characterized
Dissolution Bioavailability Quality Control Diterpenoids

Differential Cytotoxicity: AP3 vs. Andrographolide

A direct head-to-head cytotoxicity comparison between 14-deoxy-11,12-didehydroandrographolide (compound 1, AP3/DDAG) and andrographolide (compound 2, AP1) was conducted using MTS assay on A549 and BEAS-2B human lung epithelial cells and RBL-2H3 rat basophilic leukemia cells. Andrographolide demonstrated clear concentration-dependent cytotoxicity with IC50 values in the range of approximately 12-25 μM across these cell lines, whereas AP3 exhibited no detectable cytotoxic activity at concentrations up to 100 μM [1]. This finding is reinforced by independent work reporting that 14-deoxy-11,12-didehydroandrographolide (2) 'had greatly reduced cytotoxicity compared with AP' in anti-osteoporosis screening [2].

Cytotoxicity
Head-to-head
AP3 IC50 >100 μM vs. AP1 12–25 μM in lung epithelial cells
Lower cytotoxicity may reduce confounding in mechanistic models
Aglycone data; glycoside cytotoxicity unknown
Cytotoxicity Safety Asthma Inflammation NF-κB

TRPV3 Channel Antagonism by AP3

14-Deoxy-11,12-didehydroandrographolide (ddA, AP3) was identified as a selective TRPV3 channel inhibitor through fluorescent calcium assay and manual whole-cell patch-clamp electrophysiology. The compound inhibited human TRPV3 in stably expressing CHO cells and HaCaT keratinocytes with an IC50 of 0.85 μM (850 nM) [1][2]. Critically, ddA demonstrated selectivity among other TRP channels implicated in itch and inflammation, and showed no toxicity to HaCaT keratinocytes at tested concentrations [1]. In a mouse scratching behavior model, ddA suppressed histamine-induced itch with efficacy comparable to loratadine, a clinically used antihistamine drug [1].

TRPV3 IC50
Reported
0.85 μM (850 nM) on human TRPV3
Reported TRPV3 inhibition supports ion channel research
Aglycone data; selectivity over TRPV1/TRPA1/TRPM8 reported
TRPV3 Ion Channel Antipruritic Itch Selectivity

COX-2 Inhibitory Activity vs. Andrographolide

A bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS screen identified 14-deoxy-11,12-didehydroandrographiside (compound 2) as a COX-2 ligand from Andrographis Herba extract [1]. Subsequent enzyme inhibition assay determined its COX-2 inhibitory activity to be IC50 >200 μM [1]. For context, andrographolide (compound 1) was also identified as a COX-2 ligand in the same screen, though its IC50 was not reported in this study [1]. The modest COX-2 inhibition of the glycoside form should be interpreted alongside the compound's other differentiated properties rather than as a primary differentiation claim.

COX-2 IC50
Reported
>200 μM
Modest activity; not a primary differentiation claim
Glycoside data; andrographidine E IC50 19 μM in same study
COX-2 Inflammation Enzyme Inhibition Bio-affinity Screening

Antiproliferative Activity in Leukemia Cells

14-Deoxy-11,12-didehydroandrographolide (AND2) demonstrated differential antiproliferative activity across cancer cell types, with greater potency against non-adherent leukemia cells compared to adherent cancer cell lines [1]. In THP-1 human promonocytic leukemia cells, AND2 exhibited an IC50 of 8.9 μM (MTT assay), whereas andrographolide (AP1) showed an IC50 of 24.8 μM in parallel testing [1]. The antiproliferative effect was mechanistically linked to GSH depletion (19.76% reduction in intracellular reduced glutathione, p <0.001) and redox-mediated cell death, reversible by GSH pretreatment [1].

Antiproliferative
Head-to-head
AP3 IC50 8.9 μM vs. AP1 24.8 μM in THP-1 leukemia cells
Differential potency may guide leukemia-focused studies
Aglycone data; GSH depletion mechanism reported
Leukemia Antiproliferative GSH Apoptosis THP-1

Stability Marker: AP3 in Andrographis Herb

A 1H NMR-based metabolomics study combined with titrimetric approaches identified 14-deoxy-11,12-didehydroandrographolide (AP3) as a potential stability and/or age marker for Andrographis Herb [1]. Principal component analysis (PCA) of the metabolomics data specifically highlighted this compound as an indicator that signified the stability status of the herbal material [1]. This finding addresses a major problem in the storage and distribution of Andrographis raw materials and products, where stability assessment has historically been challenging [1].

Stability Marker
Class-level inference
PCA-identified candidate age/stability marker for Andrographis herb
May support lot selection and stability monitoring
Requires batch-specific validation; quantitative kinetics not reported
Stability Metabolomics Quality Control PCA NMR

14-Deoxy-11,12-didehydroandrographiside Research Applications


TRPV3 Channel Pharmacology & Antipruritic Drug Discovery

Based on the demonstrated sub-micromolar TRPV3 inhibitory activity (IC50 0.85 μM) and in vivo antipruritic efficacy comparable to loratadine [1], 14-deoxy-11,12-didehydroandrographolide (AP3/DDAG) is a validated tool compound for TRPV3 pharmacology studies. Applications include: patch-clamp electrophysiology to characterize TRPV3 gating mechanisms; calcium flux assays in TRPV3-expressing cell lines; selectivity profiling against related TRP channels (TRPV1, TRPA1, TRPM8); and in vivo itch models using carvacrol or histamine-induced scratching behavior. The compound's lack of cytotoxicity to HaCaT keratinocytes at inhibitory concentrations [1] supports its use in primary keratinocyte and skin explant models.

Anti-Asthma and Airway Inflammation Models

14-Deoxy-11,12-didehydroandrographolide (AP3) has been validated in a mouse ovalbumin-induced asthma model, where it dose-dependently inhibited total and eosinophil counts, Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid, and serum OVA-specific IgE [1]. Critically, the compound achieved these effects without eliciting cytotoxicity in human lung epithelial cells (IC50 >100 μM), unlike andrographolide (IC50 ~12-25 μM) [1]. This property makes AP3 the preferred Andrographis-derived diterpenoid for asthma research applications where confounding cytotoxicity would compromise mechanistic interpretation or repeated-dosing regimens. The compound's mechanism involves blockade of p65 nuclear translocation and NF-κB DNA-binding activity [1].

Leukemia Cell Studies Targeting GSH-Dependent Redox Cell Death

The enhanced antiproliferative potency of 14-deoxy-11,12-didehydroandrographolide (AND2) against THP-1 human promonocytic leukemia cells (IC50 8.9 μM) compared to andrographolide (IC50 24.8 μM) [1] supports its application in leukemia-focused preclinical studies. The compound's mechanism—depletion of intracellular reduced glutathione by 19.76% (p <0.001) and induction of redox-mediated cell death reversible by GSH supplementation [1]—distinguishes it from apoptosis-inducing agents and suggests utility in combination screening with procaspase-3 activators. Researchers should note the compound's differential activity between non-adherent leukemia cells and adherent cancer lines (PC-3, MDAMB) when designing experiments [1].

Quality Control and Dissolution Reference Standard

The quantifiable dissolution differences between diterpenoids—specifically the 1.66-fold higher dissolution of AP3 (78.3%) compared to andrographolide (47.1%) in pH 1.2 medium from crude capsules [1]—establish AP3 as a critical reference standard for Andrographis product quality control. Current Thai Herbal Pharmacopoeia requirements lack dissolution testing specifications [1], yet the documented variability in AP3 dissolution across products and media underscores the need for multi-component testing rather than relying solely on andrographolide content. Laboratories developing UPLC/HPLC methods for Andrographis authentication and dissolution profiling should include AP3 as a discrete analyte [2].

Application
Selection Property
Validation Focus
TRPV3 channel pharmacology
Aglycone TRPV3 inhibition reported; glycoside as reference or comparator
Electrophysiology; TRP channel selectivity; in vivo itch models
Airway inflammation models
Reported NF-κB pathway inhibition in ovalbumin model; lower cytotoxicity
Cytokine profiling; eosinophil counts; repeated-dosing feasibility
Leukemia cell redox studies
GSH depletion and antiproliferative effect in THP-1 cells
GSH-dependent cell death pathway; leukemia vs. solid tumor selectivity
Andrographis QC & dissolution testing
Differentiated dissolution behavior; multi-component testing
HPLC/UPLC method development; stability marker inclusion

Technical Documentation Hub

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